

# FR194921: A Technical Guide for Researchers in Dementia and Anxiety Disorders

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## Compound of Interest

Compound Name: FR194921

Cat. No.: B1674020

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**FR194921** is a potent, selective, and orally active antagonist of the central adenosine A1 receptor, demonstrating significant potential in preclinical models for the treatment of dementia and anxiety disorders. This technical guide provides an in-depth overview of **FR194921**, consolidating key data on its pharmacological profile, preclinical efficacy, and methodologies for its study.

## Core Compound Characteristics

**FR194921**, with the chemical name 2-(1-methyl-4-piperidiny)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-3(2H)-pyridazinone, has been identified as a highly selective antagonist for the adenosine A1 receptor.<sup>[1]</sup> It exhibits high brain penetrability and good oral bioavailability, making it a promising candidate for central nervous system disorders.<sup>[1][2]</sup>

## Binding Affinity and Pharmacokinetics

Quantitative analysis of **FR194921**'s binding affinity and pharmacokinetic profile in rats underscores its potency and favorable drug-like properties.

Parameter	Value	Species	Reference
Binding Affinity (Ki)			
Adenosine A1 Receptor	6.6 nM	Human	[2][3]
Adenosine A2A Receptor	5400 nM	Human	[2][3]
Adenosine A3 Receptor	No affinity	Human	[1]
Oral Pharmacokinetics			
Cmax	2.13 µg/mL	Rat	[2]
Tmax	0.63 h	Rat	[2]
AUC	6.91 µg·h/mL	Rat	[2]
Oral Bioavailability	60.6%	Rat	[2]

## Preclinical Efficacy in Models of Dementia and Anxiety

**FR194921** has demonstrated significant efficacy in animal models relevant to dementia and anxiety, highlighting its therapeutic potential.

### Cognitive Enhancement in a Dementia Model

In a passive avoidance test, a widely used model for assessing learning and memory, **FR194921** was shown to counteract memory deficits induced by scopolamine, a muscarinic antagonist that causes amnesia.[1]

Model	Treatment	Doses of FR194921	Outcome	Reference
Scopolamine-induced memory deficit (Passive Avoidance Test)	Scopolamine (1 mg/kg)	0.32, 1 mg/kg	Significantly ameliorated memory deficits	[1]

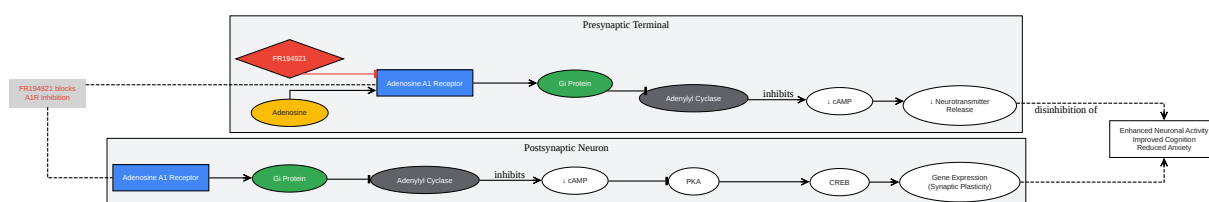
## Anxiolytic Activity in Anxiety Models

**FR194921** exhibited specific anxiolytic effects in two standard animal models of anxiety, the social interaction test and the elevated plus maze, without significantly affecting general behavior.[1]

Model	Outcome	Reference
Social Interaction Test	Specific anxiolytic activity	[1]
Elevated Plus Maze	Specific anxiolytic activity	[1]

## Signaling Pathway

As an adenosine A1 receptor antagonist, **FR194921** is thought to exert its effects by blocking the inhibitory action of endogenous adenosine in the brain. In regions critical for memory and emotion, such as the hippocampus and amygdala, adenosine A1 receptors are coupled to inhibitory G proteins (Gi). Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent downstream signaling cascades that dampen neuronal activity. By antagonizing these receptors, **FR194921** is hypothesized to disinhibit neuronal signaling, thereby enhancing neurotransmission and synaptic plasticity, which are crucial for cognitive function and the regulation of anxiety.



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Caption: Proposed signaling pathway of **FR194921**.

## Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the efficacy of **FR194921** are provided below.

### Passive Avoidance Test

This test assesses long-term memory based on fear conditioning.

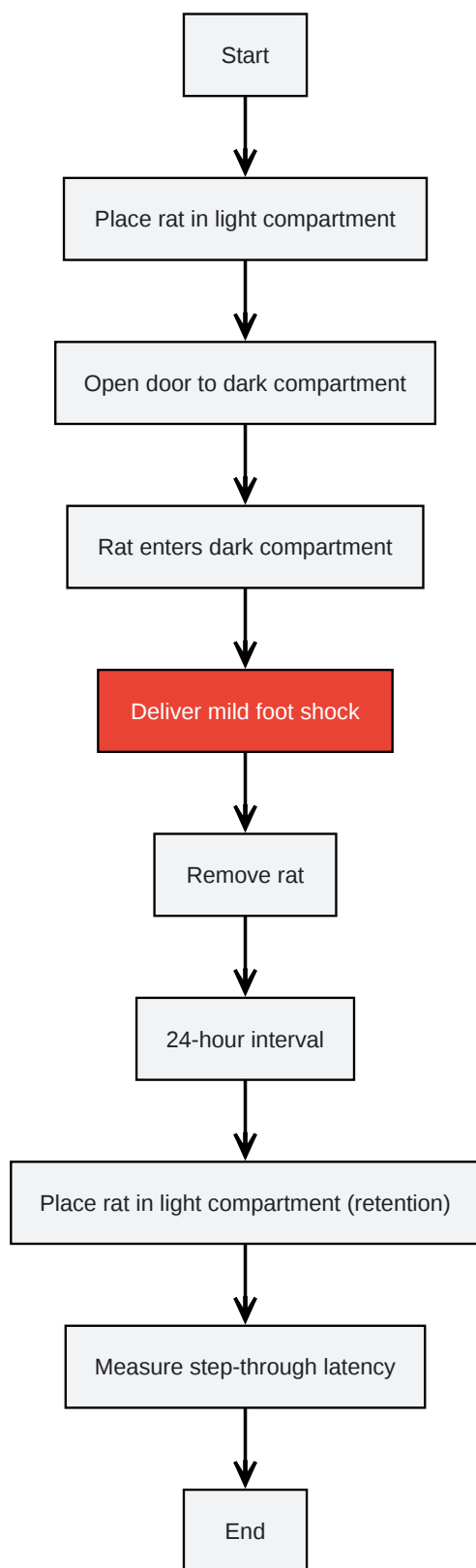
**Apparatus:** A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

**Procedure:**

- **Acquisition Trial:** A rat is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. Due to their natural aversion to light, rats will

typically enter the dark chamber. Once the rat has fully entered, the door is closed, and a mild, brief electric foot shock is delivered.

- Retention Trial: 24 hours after the acquisition trial, the rat is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory retention of the aversive stimulus.



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Caption: Experimental workflow for the passive avoidance test.

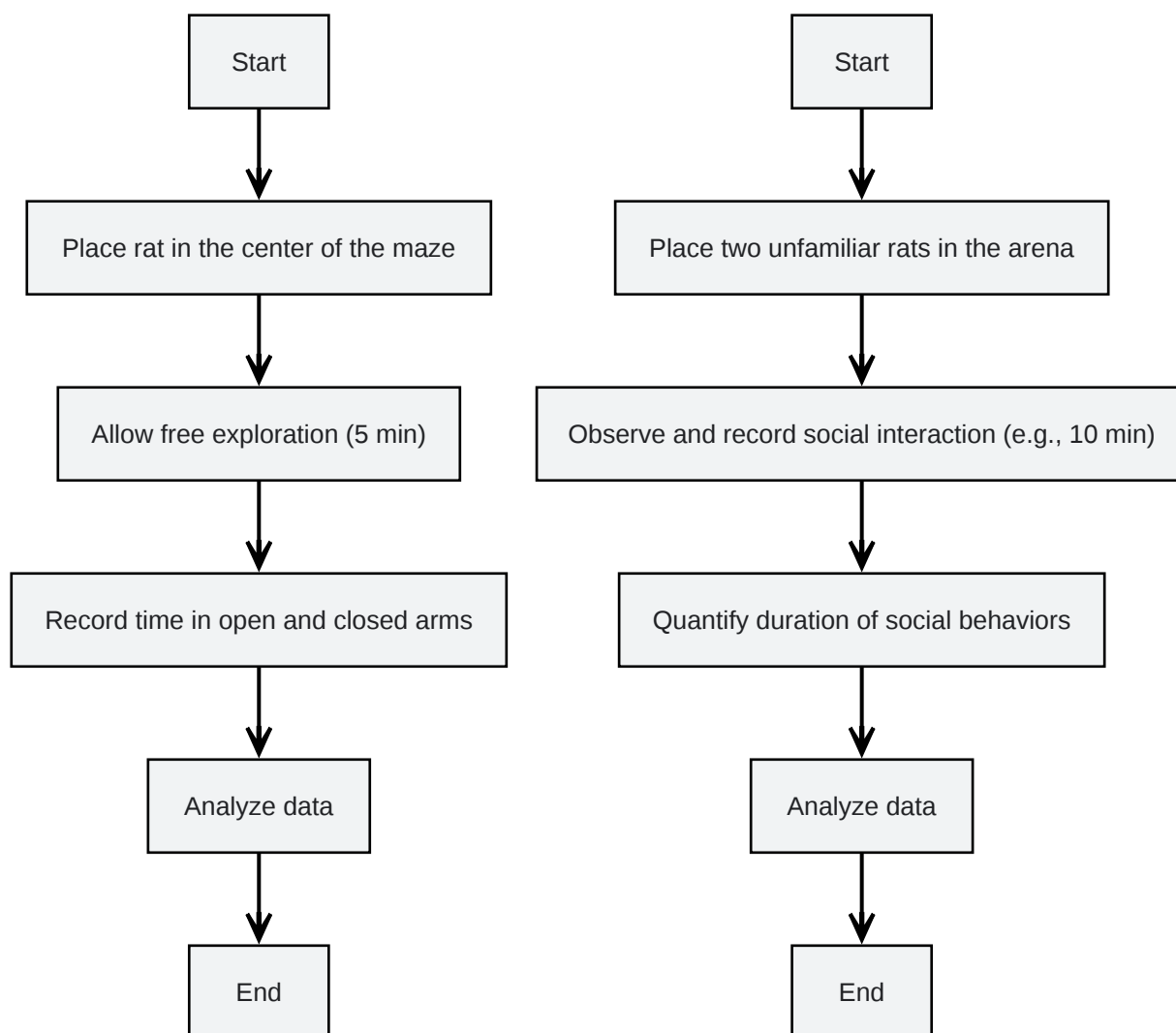
## Elevated Plus Maze

This test is used to assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

- A rat is placed in the center of the maze, facing one of the open arms.
- The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
- The time spent in the open arms versus the closed arms is recorded. Anxiolytic compounds increase the time spent in the open arms.



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## References

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